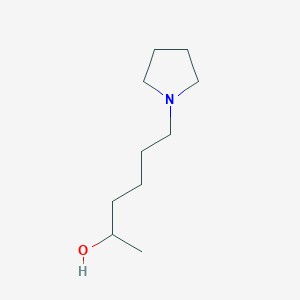
6-(Pyrrolidin-1-yl)hexan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-1-yl)hexan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hexanol chainThe pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and biological activity .
准备方法
The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-ol typically involves the reaction of pyrrolidine with a suitable hexanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a hexanol derivative such as 6-chlorohexan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
化学反应分析
6-(Pyrrolidin-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions towards the desired products .
科学研究应用
6-(Pyrrolidin-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-ol is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
相似化合物的比较
6-(Pyrrolidin-1-yl)hexan-2-ol can be compared with other similar compounds such as:
Pyrrolidine: A simpler structure with a wide range of biological activities.
Hexanol: A primary alcohol with different reactivity and applications.
Pyrrolidin-2-one: Known for its diverse biological activities and industrial applications
生物活性
6-(Pyrrolidin-1-yl)hexan-2-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its pyrrolidine ring, has been explored for various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a derivative of pyrrolidine, which is known for its versatile chemical reactivity. The presence of the hydroxyl group and the pyrrolidine moiety enhances its interaction with biological targets, facilitating various pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The alkyl chain contributes to hydrophobic interactions, stabilizing the compound's binding to its targets.
These interactions can modulate enzyme activity and receptor function, leading to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This table illustrates the varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study utilized A549 human lung adenocarcinoma cells to assess cytotoxicity. The results indicated that the compound exhibited dose-dependent cytotoxic effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The data suggests that higher concentrations lead to significant reductions in cell viability, indicating strong anticancer activity .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by kainic acid (KA). The compound was administered intraperitoneally at a dose of 10 mg/kg. Behavioral assessments showed reduced seizure activity and improved cognitive function compared to control groups.
Case Study 2: Structure–Activity Relationship (SAR)
In a structure–activity relationship study, modifications to the pyrrolidine ring were explored to enhance potency against cancer cell lines. The introduction of various substituents on the hexanol chain resulted in compounds with improved efficacy, demonstrating the importance of structural optimization in drug design .
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
6-pyrrolidin-1-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3 |
InChI 键 |
QJVNSBSCMIWIRA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCN1CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















